molecular formula C7H10Cl2O B13961474 2,2-Dichloro-1-cyclopentylethan-1-one CAS No. 39140-52-8

2,2-Dichloro-1-cyclopentylethan-1-one

Katalognummer: B13961474
CAS-Nummer: 39140-52-8
Molekulargewicht: 181.06 g/mol
InChI-Schlüssel: LQTBWPPPBJJUQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-1-cyclopentylethan-1-one is an organic compound with the molecular formula C8H12Cl2O. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a cyclopentyl group attached to the ethanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1-cyclopentylethan-1-one can be synthesized through the chlorination of cyclopentyl methyl ketoneThe reaction is typically carried out at temperatures below 60°C to prevent over-chlorination and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing cyclopentyl methyl ketone and acetic acid. The reaction mixture is then cooled, and the product is separated by distillation or extraction methods .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1-cyclopentylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-cyclopentylethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-cyclopentylethan-1-one involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Additionally, it can participate in redox reactions, leading to the formation of various oxidized or reduced products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dichloro-1-cyclopentylethan-1-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclopentyl moiety is required .

Eigenschaften

CAS-Nummer

39140-52-8

Molekularformel

C7H10Cl2O

Molekulargewicht

181.06 g/mol

IUPAC-Name

2,2-dichloro-1-cyclopentylethanone

InChI

InChI=1S/C7H10Cl2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2

InChI-Schlüssel

LQTBWPPPBJJUQF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.